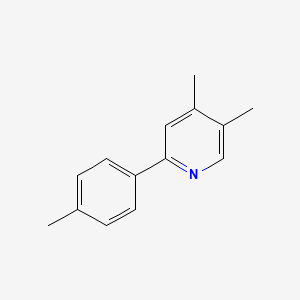

4,5-Dimethyl-2-(4-methylphenyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethyl-2-(4-methylphenyl)pyridine (4,5-DMPMP) is a heterocyclic aromatic compound that is widely used in the synthesis of various organic molecules. It is a colorless, crystalline solid that is soluble in organic solvents such as methanol and ethanol. 4,5-DMPMP has many applications in scientific research, including its use as an intermediate in the synthesis of pharmaceuticals and other organic molecules, and as a reagent in organic reactions.

Scientific Research Applications

Medicinal Chemistry and Drug Development

4,5-Dimethyl-2-(4-methylphenyl)pyridine derivatives have been investigated for their potential as therapeutic agents. Researchers have explored their activity against specific diseases, including cardiovascular disorders, hypertension, and neurodegenerative conditions. These compounds often act as calcium channel blockers, influencing vascular tone and blood pressure regulation .

Antitubercular Agents

In the realm of antimicrobial research, certain 4,5-dimethyl-2-(4-methylphenyl)pyridine derivatives have shown promise as antitubercular agents. Scientists have synthesized and evaluated their efficacy against Mycobacterium tuberculosis, aiming to develop novel treatments for tuberculosis .

Photophysical Properties and Luminescent Materials

The photophysical properties of this compound make it intriguing for applications in luminescent materials. Researchers have explored its fluorescence behavior, quantum yield, and potential use in organic light-emitting diodes (OLEDs) or other optoelectronic devices .

Catalysis and Organic Synthesis

4,5-Dimethyl-2-(4-methylphenyl)pyridine derivatives have been employed as ligands in transition metal-catalyzed reactions. Their unique electronic properties contribute to the activation of substrates, enabling efficient transformations in organic synthesis. These ligands play a role in cross-coupling reactions, C–H activation, and other catalytic processes .

Materials Science and Coordination Chemistry

Researchers have explored the coordination chemistry of this compound with various metal ions. Its ability to form stable complexes has implications for materials science, including the design of metal-organic frameworks (MOFs) and coordination polymers. These materials find applications in gas storage, catalysis, and separation processes .

Agrochemicals and Pesticides

While less explored, some derivatives of 4,5-dimethyl-2-(4-methylphenyl)pyridine have been investigated for their potential as agrochemicals. Their bioactivity against pests, herbicidal properties, and environmental impact are areas of interest for agricultural applications .

properties

IUPAC Name |

4,5-dimethyl-2-(4-methylphenyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-10-4-6-13(7-5-10)14-8-11(2)12(3)9-15-14/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHGRQDLBQZPAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=C(C(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethyl-2-(4-methylphenyl)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2698468.png)

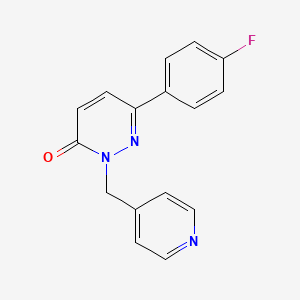

![N-(4-chlorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2698471.png)

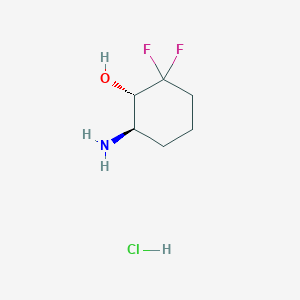

![3-Butyl-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2698472.png)

![2-Ethyl-5-((4-fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2698474.png)

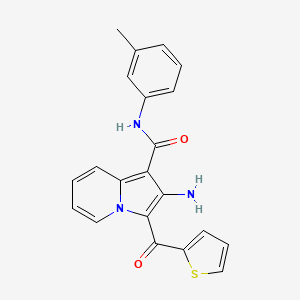

![N-(furan-2-ylmethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2698478.png)

![N-[[4-benzyl-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2698480.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid](/img/structure/B2698484.png)

![3,5-Dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2698485.png)